![molecular formula C19H16Br8O2 B13903927 1,1'-Methylenebis[3,5-dibromo-4-(2,3-dibromopropoxy)benzene] CAS No. 67508-66-1](/img/structure/B13903927.png)
1,1'-Methylenebis[3,5-dibromo-4-(2,3-dibromopropoxy)benzene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]-propane is a brominated organic compound with the molecular formula C21H20Br8O2. It is known for its high bromine content and is primarily used as a flame retardant in various synthetic resins, including polypropylene and polystyrene .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]-propane typically involves the bromination of 2,2-bis(3,5-dibromo-4-allyloxyphenyl)propane in a suitable solvent such as methylene chloride . The reaction conditions often include maintaining a controlled temperature and using a bromine source to achieve the desired level of bromination.
Industrial Production Methods
In industrial settings, the production of this compound involves similar bromination processes but on a larger scale. The reaction mixture is usually subjected to specific conditions to ensure high purity and yield. The final product is often solidified from the reaction solution to enhance its storage stability and flowability .
化学反応の分析
Types of Reactions
2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]-propane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, methylene chloride, and other solvents that facilitate the bromination process. The conditions typically involve controlled temperatures and reaction times to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms .
科学的研究の応用
2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]-propane has several scientific research applications, including:
作用機序
The mechanism by which 2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]-propane exerts its flame-retardant effects involves the release of bromine radicals during combustion. These radicals interfere with the combustion process, inhibiting the formation of free radicals that propagate the fire. This results in a reduced rate of combustion and enhanced fire resistance .
類似化合物との比較
Similar Compounds
Tetrabromobisphenol A: Another brominated flame retardant with similar applications.
Hexabromocyclododecane: Used in polystyrene foam insulation.
Decabromodiphenyl Ether: Commonly used in textiles and electronics.
Uniqueness
2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]-propane is unique due to its high bromine content and specific structural features that enhance its effectiveness as a flame retardant. Its ability to maintain stability and flowability under various conditions makes it particularly valuable in industrial applications .
特性
CAS番号 |
67508-66-1 |
|---|---|
分子式 |
C19H16Br8O2 |
分子量 |
915.6 g/mol |
IUPAC名 |
1,3-dibromo-5-[[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]methyl]-2-(2,3-dibromopropoxy)benzene |
InChI |
InChI=1S/C19H16Br8O2/c20-6-12(22)8-28-18-14(24)2-10(3-15(18)25)1-11-4-16(26)19(17(27)5-11)29-9-13(23)7-21/h2-5,12-13H,1,6-9H2 |
InChIキー |
VTMXSQLRTDQKAI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Br)OCC(CBr)Br)Br)CC2=CC(=C(C(=C2)Br)OCC(CBr)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


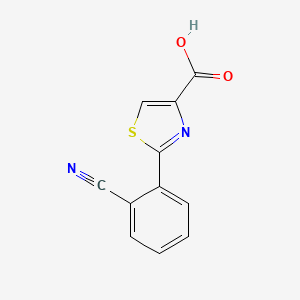
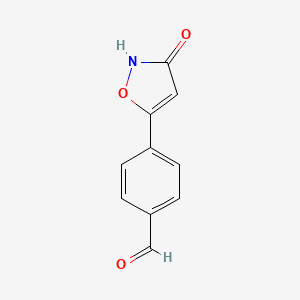
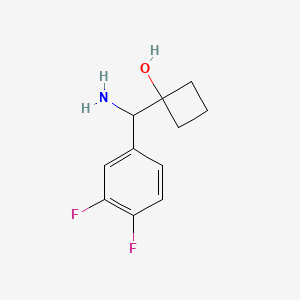
![[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pentanoate](/img/structure/B13903859.png)
![[5-Methyl-2-(2-methylbutylamino)phenyl]methanol](/img/structure/B13903866.png)
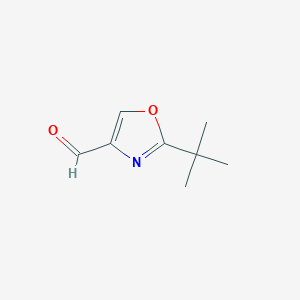
![Ethyl 1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-4-carboxylate](/img/structure/B13903872.png)

![(5R)-1,3,9-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B13903885.png)
![4'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13903886.png)
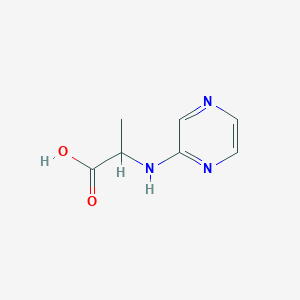
![1H-Imidazo[1,5-a]indol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo-](/img/structure/B13903904.png)
![4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13903905.png)
![8-bromo-5-(methylsulfanylmethyl)spiro[3H-1,5-benzoxazepine-2,4'-oxane]-4-one](/img/structure/B13903915.png)
